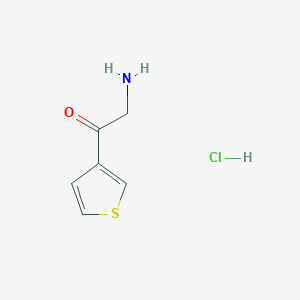

2-Amino-1-(3-thienyl)ethanone hydrochloride

CAS No.: 85210-58-8

Cat. No.: VC2052278

Molecular Formula: C6H8ClNOS

Molecular Weight: 177.65 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85210-58-8 |

|---|---|

| Molecular Formula | C6H8ClNOS |

| Molecular Weight | 177.65 g/mol |

| IUPAC Name | 2-amino-1-thiophen-3-ylethanone;hydrochloride |

| Standard InChI | InChI=1S/C6H7NOS.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4H,3,7H2;1H |

| Standard InChI Key | DLPGXADLLIXKLG-UHFFFAOYSA-N |

| SMILES | C1=CSC=C1C(=O)CN.Cl |

| Canonical SMILES | C1=CSC=C1C(=O)CN.Cl |

Introduction

Chemical Structure and Properties

2-Amino-1-(3-thienyl)ethanone hydrochloride (CAS: 85210-58-8) is an organosulfur compound featuring a thiophene ring with an aminoethanone substituent at the 3-position. The compound exists as the hydrochloride salt, which enhances its stability and solubility in polar solvents compared to its free base form.

Structural Identifiers

The compound's structural characteristics are summarized in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 85210-58-8 |

| Molecular Formula | C₆H₈ClNOS |

| Molecular Weight | 177.65 g/mol |

| IUPAC Name | 2-amino-1-thiophen-3-ylethanone;hydrochloride |

| Alternative Names | N-[(3-thienylcarbonyl)methyl]amine hydrochloride |

| MFCD Number | MFCD28142420 |

| Standard InChI | InChI=1S/C6H7NOS.ClH/c7-3-6(8)5-1-2-9-4-5;/h1-2,4H,3,7H2;1H |

| SMILES Notation | C1=CSC=C1C(=O)CN.Cl |

The compound consists of a thiophene ring with a carbonyl group attached at the 3-position, followed by a methylene group bearing a primary amine. The hydrochloride salt formation occurs at the amino group, resulting in enhanced stability and altered physicochemical properties compared to the free base .

The compound's thiophene ring contributes to its aromatic character, while the amino group and hydrochloride salt formation influence its solubility in polar solvents.

Synthesis Methods

The synthesis of 2-amino-1-(3-thienyl)ethanone hydrochloride can be approached through various methods, with selection depending on reagent availability, scale requirements, and desired purity.

General Synthetic Routes

Several synthetic pathways can be employed to obtain 2-amino-1-(3-thienyl)ethanone hydrochloride:

Modified Gewald Reaction

For related 3-acetyl-2-aminothiophenes, a modified Gewald reaction has been reported using cyanoacetone and 1,4-dithianyl-2,5-diols . Although this approach yields compounds with a different substitution pattern than our target molecule, principles from this synthesis might be adaptable for related thiophene derivatives.

Purification Techniques

The purification of 2-amino-1-(3-thienyl)ethanone hydrochloride typically involves:

-

Recrystallization from appropriate solvent systems (e.g., alcohol/acetone mixtures)

-

Washing with acetone to remove impurities

Chemical Reactivity and Applications

2-Amino-1-(3-thienyl)ethanone hydrochloride exhibits reactivity patterns consistent with both its thiophene ring and aminoketone functionality, making it valuable in various chemical transformations and applications.

Reactivity Profile

The compound's reactivity is governed by three key functional groups:

-

Thiophene Ring: Participates in electrophilic aromatic substitution reactions, although with different regioselectivity compared to benzene.

-

Ketone Group: Undergoes typical carbonyl reactions including reduction, nucleophilic addition, and condensation reactions.

-

Primary Amine: Can participate in various transformations including acylation, alkylation, and formation of imines or amides .

This multifunctional reactivity makes the compound particularly useful as a building block in heterocyclic chemistry.

Synthesis of Heterocyclic Compounds

The compound serves as a valuable precursor for synthesizing diverse heterocyclic scaffolds:

-

Thieno[2,3-d]pyrimidines: Through condensation reactions involving the amino and carbonyl groups .

-

Diazacyclopentenes: As precursors for compounds with potential biological activity .

-

Cyclized Products: The amino group can participate in intramolecular reactions to form novel ring systems .

Pharmaceutical Intermediates

The compound's structural features make it a promising intermediate in pharmaceutical synthesis:

-

Enzyme Inhibitors: The thiophene ring serves as a bioisostere for benzene in many bioactive compounds, potentially conferring improved pharmacokinetic properties.

-

Bioactive Molecules: Related aminoethanone compounds have shown various biological activities including antimicrobial and anticancer properties.

Comparative Analysis with Related Compounds

To better understand the properties and applications of 2-amino-1-(3-thienyl)ethanone hydrochloride, it is instructive to compare it with structurally related compounds.

Structural Analogs

Reactivity Comparison

The reactivity profile of 2-amino-1-(3-thienyl)ethanone hydrochloride differs from its analogs in several key aspects:

-

Position of Substitution: The 3-position substitution on the thiophene ring results in different electronic effects compared to 2-substituted analogs, affecting the reactivity of both the ring and the side chain .

-

Salt Form vs. Free Base: The hydrochloride salt form exhibits enhanced stability and solubility in polar solvents but reduced reactivity of the amino group compared to the free base.

-

Phenyl vs. Thiophene Analogs: Thiophene-containing compounds generally show different biological activities and pharmacokinetic properties compared to their phenyl counterparts, making them valuable bioisosteres in medicinal chemistry .

Future Research Directions

Several promising research avenues exist for further exploration of 2-amino-1-(3-thienyl)ethanone hydrochloride:

Structure-Activity Relationship Studies

Systematic modification of the compound's structure could yield valuable insights into the relationship between structural features and biological activity. Key modifications might include:

-

Substitution patterns on the thiophene ring

-

Variations of the amino group (e.g., alkylation, acylation)

Novel Synthetic Applications

The compound's reactivity profile suggests potential applications in:

-

Development of new heterocyclic scaffolds

-

Catalyst design, particularly for asymmetric transformations

-

Preparation of functional materials with unique electronic or optical properties

Biological Activity Screening

Comprehensive screening of the compound and its derivatives for various biological activities could uncover new therapeutic applications, particularly in areas where thiophene-containing compounds have shown promise:

-

Antimicrobial agents

-

Anticancer compounds

-

Central nervous system active compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume